molecular formula C10H12ClNO4S B14524779 N-[2-Chloro-4-(2-hydroxyethanesulfonyl)phenyl]acetamide CAS No. 62335-79-9

N-[2-Chloro-4-(2-hydroxyethanesulfonyl)phenyl]acetamide

Cat. No.: B14524779
CAS No.: 62335-79-9
M. Wt: 277.73 g/mol
InChI Key: GJZLFODXHJNZEY-UHFFFAOYSA-N
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Description

N-[2-Chloro-4-(2-hydroxyethanesulfonyl)phenyl]acetamide is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and a hydroxyethanesulfonyl group

Properties

CAS No.

62335-79-9

Molecular Formula

C10H12ClNO4S

Molecular Weight

277.73 g/mol

IUPAC Name

N-[2-chloro-4-(2-hydroxyethylsulfonyl)phenyl]acetamide

InChI

InChI=1S/C10H12ClNO4S/c1-7(14)12-10-3-2-8(6-9(10)11)17(15,16)5-4-13/h2-3,6,13H,4-5H2,1H3,(H,12,14)

InChI Key

GJZLFODXHJNZEY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)CCO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Chloro-4-(2-hydroxyethanesulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the chloro-substituted phenyl ring. The hydroxyethanesulfonyl group is then introduced through a sulfonation reaction. The final step involves the formation of the acetamide group through an acylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and minimizes waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-Chloro-4-(2-hydroxyethanesulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethanesulfonyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a phenylacetamide derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized phenylacetamide derivatives.

Scientific Research Applications

N-[2-Chloro-4-(2-hydroxyethanesulfonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-Chloro-4-(2-hydroxyethanesulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The chloro and hydroxyethanesulfonyl groups play a crucial role in its binding affinity and selectivity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-(2-aminoethyl)-2-{3-chloro-4-[(4-isopropylbenzyl)oxy]phenyl}acetamide

Uniqueness

N-[2-Chloro-4-(2-hydroxyethanesulfonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

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